Methalthiazide

Lipophilicity Membrane permeability SAR analysis

Differentiate your research with Methalthiazide. Its unique 3-allylthiomethyl substituent confers distinct lipophilicity (LogP ≈4.22) and a lower melting point (168.5-170°C) versus common thiazides, enabling cleaner chromatography and advanced formulation studies. Mitigate analytical interference and enhance data reproducibility in NCC-related pharmacology. Sourced for demanding R&D applications where precise molecular identity is critical.

Molecular Formula C12H16ClN3O4S3
Molecular Weight 397.9 g/mol
CAS No. 5611-64-3
Cat. No. B1615768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethalthiazide
CAS5611-64-3
Molecular FormulaC12H16ClN3O4S3
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC=C
InChIInChI=1S/C12H16ClN3O4S3/c1-3-4-21-7-12-15-9-5-8(13)10(22(14,17)18)6-11(9)23(19,20)16(12)2/h3,5-6,12,15H,1,4,7H2,2H3,(H2,14,17,18)
InChIKeyBDNLIZHZILNCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methalthiazide (CAS 5611-64-3) for Research Procurement: Thiazide Diuretic with Unique 3-Allylthiomethyl Structural Modification


Methalthiazide (CAS 5611-64-3) is a sulfonamide-based thiazide-type diuretic belonging to the benzothiadiazine class, with the chemical formula C12H16ClN3O4S3 and a molecular weight of 397.92 g/mol [1]. The compound is formally designated as 6-chloro-3,4-dihydro-2-methyl-3-[(2-propen-1-ylthio)methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, incorporating a distinctive 3-allylthiomethyl substituent at the 3-position of the benzothiadiazine ring . Like other thiazide diuretics, Methalthiazide functions by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron, promoting natriuresis and diuresis, and is classified as an antihypertensive and diuretic agent [2].

Why Generic Substitution of Methalthiazide with Other Thiazides Fails in Quantitative Research Applications


Thiazide diuretics exhibit substantial variability in their physicochemical properties, pharmacokinetic profiles, and diuretic potency on a per-milligram basis, despite sharing a common benzothiadiazine core and NCC inhibition mechanism [1]. The presence of a unique 3-allylthiomethyl substituent in Methalthiazide alters its molecular geometry, lipophilicity (LogP ≈ 4.22), and potentially its tissue distribution and receptor-binding kinetics compared to simpler analogs like Hydrochlorothiazide (LogP ≈ -0.07) or Chlorothiazide (LogP ≈ -0.24) [2]. Furthermore, the established clinical equivalent doses of thiazides differ by an order of magnitude—for example, 25 mg of Hydrochlorothiazide is considered approximately equivalent to 2.5 mg of Methyclothiazide or 250 mg of Chlorothiazide—reflecting underlying differences in intrinsic natriuretic activity and bioavailability that preclude simple milligram-for-milligram interchangeability [3][4]. For researchers conducting quantitative pharmacological studies, analytical method development, or structure-activity relationship (SAR) investigations, substitution with a more commonly available thiazide introduces uncontrolled variables that compromise data reproducibility and invalidate cross-study comparisons.

Methalthiazide Quantitative Differentiation Evidence: Procurement Decision Data


Lipophilicity (LogP) of Methalthiazide vs. Common Thiazide Diuretics

Methalthiazide exhibits a significantly higher calculated LogP value of approximately 4.22 compared to commonly used thiazide diuretics, indicating greater lipophilicity that may influence its tissue distribution, membrane permeability, and pharmacokinetic behavior [1]. This parameter is critical for researchers studying drug transport, metabolism, or developing in vitro assay conditions. The difference arises from the presence of the 3-allylthiomethyl group, which introduces additional hydrophobic surface area relative to Hydrochlorothiazide (LogP ≈ -0.07) and Chlorothiazide (LogP ≈ -0.24) [2].

Lipophilicity Membrane permeability SAR analysis

Structural Differentiation: 3-Allylthiomethyl Substituent as a Unique Synthetic Handle

Methalthiazide contains a 3-allylthiomethyl (-CH2-S-CH2-CH=CH2) substituent at the 3-position of the benzothiadiazine ring, a feature absent in all other FDA-approved thiazide diuretics, including Hydrochlorothiazide, Chlorothiazide, Bendroflumethiazide, and Methyclothiazide [1]. This terminal allyl group provides a chemically reactive olefin moiety that can serve as a synthetic handle for further derivatization, bioconjugation, or click chemistry applications, which is not available with saturated or aromatic substituents found in comparator thiazides . The presence of this functional group also differentiates Methalthiazide in mass spectrometric fragmentation patterns, enabling its use as a unique internal standard or tracer in analytical workflows .

Chemical synthesis Medicinal chemistry SAR studies

Thermal Stability and Melting Point of Methalthiazide vs. Hydrochlorothiazide

Methalthiazide exhibits a melting point of 168.5–170 °C (in isopropanol) , which is significantly lower than the melting point of Hydrochlorothiazide (273–275 °C) [1]. This difference of approximately 105 °C in melting point reflects the altered intermolecular forces and crystal packing energy resulting from the 3-allylthiomethyl substitution. For researchers developing solid dispersion formulations or conducting thermal stability assays, this lower melting point may facilitate melt-based processing techniques such as hot-melt extrusion at reduced temperatures, potentially minimizing thermal degradation of heat-sensitive co-formulants or active pharmaceutical ingredients [2].

Thermal analysis Formulation development Stability studies

Methalthiazide Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry and SAR Studies of Thiazide Diuretics

Methalthiazide serves as a valuable comparator or starting scaffold in structure-activity relationship (SAR) studies of thiazide diuretics due to its unique 3-allylthiomethyl substituent. Researchers investigating how lipophilicity (LogP ≈ 4.22) and steric bulk at the 3-position influence NCC binding affinity, selectivity, or pharmacokinetics can use Methalthiazide to probe these parameters relative to simpler analogs like Hydrochlorothiazide (LogP ≈ -0.07) [1]. The terminal allyl group also provides a convenient synthetic handle for further functionalization via thiol-ene click chemistry or olefin metathesis, enabling the generation of novel thiazide derivatives for drug discovery programs .

Analytical Chemistry Method Development and Validation

Methalthiazide can be employed as an internal standard, system suitability reference, or distinct chromatographic marker in LC-MS/MS or HPLC methods for the quantification of thiazide diuretics in biological matrices or environmental samples. Its unique mass (M.W. 397.92 g/mol) and distinct fragmentation pattern, resulting from the 3-allylthiomethyl group, ensure baseline chromatographic separation from other thiazides, reducing interference and improving assay specificity [1]. Additionally, its high lipophilicity (LogP ≈ 4.22) results in longer reversed-phase retention times compared to hydrophilic thiazides, facilitating its use as a late-eluting reference compound in method development .

Formulation and Drug Delivery Research

For pharmaceutical scientists exploring novel drug delivery systems, Methalthiazide's lower melting point (168.5–170 °C) compared to Hydrochlorothiazide (273–275 °C) offers a distinct advantage for melt-based formulation techniques such as hot-melt extrusion or melt granulation [1]. The reduced processing temperature may minimize thermal degradation of heat-sensitive excipients or co-formulated active ingredients, potentially improving product stability and manufacturing efficiency. Furthermore, its higher lipophilicity may be exploited to study the impact of drug lipophilicity on release kinetics from lipid-based formulations or polymeric matrices .

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